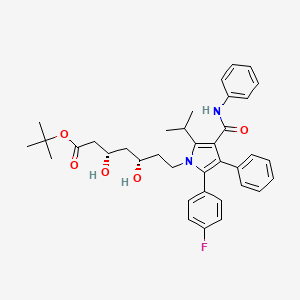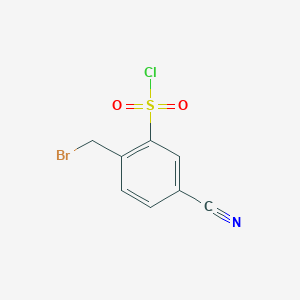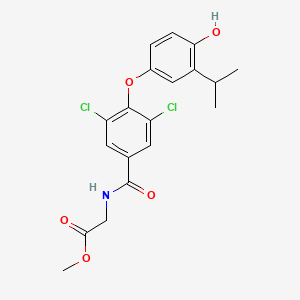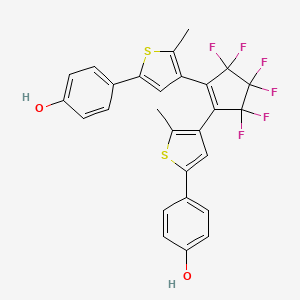
5-(Phenylamino)isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phenylamino)isophthalic acid is an organic compound with the molecular formula C15H13NO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a phenylamino group. This compound is known for its applications in various fields, including materials science and pharmaceuticals, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylamino)isophthalic acid typically involves the reaction of isophthalic acid with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. The process can be summarized as follows:
Reactants: Isophthalic acid and aniline.
Catalyst: A suitable catalyst such as palladium on carbon (Pd/C).
Solvent: An appropriate solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent quality and yield.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reactant concentrations are optimized for maximum efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Phenylamino)isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-(Phenylamino)isophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(Phenylamino)isophthalic acid involves its interaction with specific molecular targets and pathways. The phenylamino group can participate in hydrogen bonding and π-π interactions, which influence its binding affinity to various biological targets. Additionally, the compound’s ability to undergo redox reactions plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminoisophthalic acid: Similar structure but with an amino group instead of a phenylamino group.
5-Nitroisophthalic acid: Contains a nitro group instead of a phenylamino group.
5-Hydroxyisophthalic acid: Features a hydroxyl group in place of the phenylamino group.
Uniqueness
5-(Phenylamino)isophthalic acid is unique due to the presence of the phenylamino group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in various chemical reactions and interactions, making it valuable in different applications.
Propriétés
Formule moléculaire |
C14H11NO4 |
|---|---|
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
5-anilinobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H11NO4/c16-13(17)9-6-10(14(18)19)8-12(7-9)15-11-4-2-1-3-5-11/h1-8,15H,(H,16,17)(H,18,19) |
Clé InChI |
UFMBURSHSWKKST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






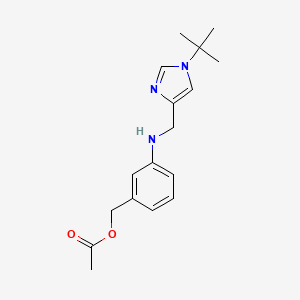

![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
